2,3'-Bipyridine, 1,1'-dioxide 2,3'-Bipyridine, 1,1'-dioxide
Brand Name: Vulcanchem
CAS No.: 30651-23-1
VCID: VC7966321
InChI: InChI=1S/C10H8N2O2/c13-11-6-3-4-9(8-11)10-5-1-2-7-12(10)14/h1-8H
SMILES: C1=CC=[N+](C(=C1)C2=C[N+](=CC=C2)[O-])[O-]
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

2,3'-Bipyridine, 1,1'-dioxide

CAS No.: 30651-23-1

Cat. No.: VC7966321

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

2,3'-Bipyridine, 1,1'-dioxide - 30651-23-1

Specification

CAS No. 30651-23-1
Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name 1-oxido-2-(1-oxidopyridin-1-ium-3-yl)pyridin-1-ium
Standard InChI InChI=1S/C10H8N2O2/c13-11-6-3-4-9(8-11)10-5-1-2-7-12(10)14/h1-8H
Standard InChI Key SHNLJOWODFYYDR-UHFFFAOYSA-N
SMILES C1=CC=[N+](C(=C1)C2=C[N+](=CC=C2)[O-])[O-]
Canonical SMILES C1=CC=[N+](C(=C1)C2=C[N+](=CC=C2)[O-])[O-]

Introduction

Chemical Identity and Structural Features

Molecular Formula and Basic Properties

The compound has the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . Its IUPAC name is 1-oxido-2-(1-oxidopyridin-1-ium-3-yl)pyridin-1-ium, reflecting the presence of two N-oxide groups on adjacent pyridine rings . The SMILES notation (C1=CC=N+[O-]) and InChIKey (SHNLJOWODFYYDR-UHFFFAOYSA-N) further define its connectivity and stereoelectronic features .

Table 1: Key Physical and Computed Properties

PropertyValueSource
Molecular Weight188.18 g/mol
XLogP3 (Partition Coefficient)-0.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bonds1
Topological Polar Surface Area58.7 Ų

Structural Analysis

Single-crystal X-ray diffraction data for analogous N-oxide bipyridines (e.g., 2,2'-bipyridine-1,1'-dioxide) reveal planar geometries with interplanar distances of ~3.4 Å, conducive to π-π stacking . While direct crystallographic data for 2,3'-bipyridine-1,1'-dioxide is limited, computational models predict a similar planar configuration, stabilized by intramolecular hydrogen bonding between the N-oxide oxygen and adjacent hydrogen atoms .

Synthesis and Reactivity

Oxidation of Bipyridine Precursors

The most common route to N-oxide bipyridines involves the oxidation of parent bipyridines. For example, 2,2'-bipyridine-1,1'-dioxide is synthesized via treatment of 2,2'-bipyridine with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane . A similar protocol is hypothesized for 2,3'-bipyridine-1,1'-dioxide, though specific synthetic details remain scarce in the literature.

Key Reaction Conditions:

  • Oxidizing Agent: mCPBA (1.2 equivalents)

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Workup: Aqueous KOH extraction to remove acidic byproducts .

Purification and Characterization

Purification typically involves silica gel chromatography with gradients of hexane/ethyl acetate (e.g., 95:5) . Nuclear magnetic resonance (NMR) spectra for related compounds show distinct signals for aromatic protons (δ 7.1–7.4 ppm) and N-oxide-induced deshielding effects . For 2,3'-bipyridine-1,1'-dioxide, the ¹H NMR spectrum would likely exhibit split peaks due to reduced symmetry compared to 2,2'-isomers.

Electronic and Optoelectronic Properties

Frontier Molecular Orbitals

N-oxide functionalization significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, in polymers incorporating 2,2'-bipyridine-1,1'-dioxide, the LUMO is reduced by ~0.5 eV compared to non-oxidized analogs, enhancing electron affinity and n-type charge transport .

Table 2: Comparative Electronic Properties of Bipyridine Derivatives

CompoundHOMO (eV)LUMO (eV)Charge Transport Type
2,2'-Bipyridine-5.2-1.8p-type
2,2'-Bipyridine-1,1'-dioxide-5.9-2.3n-type
2,3'-Bipyridine-1,1'-dioxide*-5.7†-2.1†Ambipolar‡
*Predicted values based on analogous systems ; ‡Hypothesized due to asymmetric structure.

Applications in Organic Electronics

Challenges and Future Directions

Synthetic Limitations

Current protocols for N-oxide bipyridines suffer from moderate yields (45–60%) and stringent purification requirements . Scalable methods, such as catalytic oxidation using environmentally benign reagents, remain underdeveloped.

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